6-butyl-3-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
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Overview
Description
6-butyl-3-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione is a complex organic compound that belongs to the class of isothiazolo[4,3-d]pyrimidines This compound is characterized by its unique structure, which includes a butyl group, a dimethylphenyl piperazine moiety, and a carbonyl group attached to the isothiazolo[4,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-butyl-3-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isothiazolo[4,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the isothiazolo[4,3-d]pyrimidine ring system.
Introduction of the Butyl Group: The butyl group is introduced through alkylation reactions using butyl halides in the presence of a base.
Attachment of the Piperazine Moiety: The piperazine moiety is introduced via nucleophilic substitution reactions, where the dimethylphenyl piperazine reacts with an appropriate electrophilic intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of solvents, catalysts, and reaction conditions to ensure scalability and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butyl group, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of butyl alcohol, butyraldehyde, or butyric acid.
Reduction: Formation of the corresponding alcohol from the carbonyl group.
Substitution: Introduction of various functional groups on the piperazine moiety.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 6-butyl-3-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Disrupting Cellular Processes: Interfering with processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Similar Compounds
Isothiazolo[4,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Piperazine Derivatives: Compounds with piperazine moieties attached to various aromatic or aliphatic groups.
Carbonyl-Containing Heterocycles: Compounds with carbonyl groups attached to heterocyclic ring systems.
Uniqueness
6-butyl-3-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
6-butyl-3-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3S/c1-4-5-8-27-20(28)18-17(23-22(27)30)19(31-24-18)21(29)26-11-9-25(10-12-26)16-7-6-14(2)13-15(16)3/h6-7,13H,4-5,8-12H2,1-3H3,(H,23,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDOGRWKFAGCRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCN(CC3)C4=C(C=C(C=C4)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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